molecular formula C5H13NOS B3173558 N-methyl-tert-butylsulfinamide CAS No. 947157-32-6

N-methyl-tert-butylsulfinamide

Cat. No. B3173558
CAS RN: 947157-32-6
M. Wt: 135.23 g/mol
InChI Key: RQXUDOCAWHFOMD-UHFFFAOYSA-N
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Description

N-methyl-tert-butylsulfinamide, also known as tert-Butanesulfinamide, is an organosulfur compound and a member of the class of sulfinamides . Both enantiomeric forms are commercially available and are used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .


Synthesis Analysis

Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide . Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines .


Chemical Reactions Analysis

The tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .


Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline solid with a melting point of 102 to 105 °C . Its chemical formula is (CH3)3CS(O)NH2 and its molar mass is 121.20 g/mol .

Scientific Research Applications

1. Asymmetric Synthesis and Catalysis

  • Coordination Modes and Asymmetric Hydrogenation : Rhodium complexes with N-methyl-tert-butylsulfinamide derivatives have been studied for their roles in asymmetric hydrogenation. These complexes show varied coordination modes influencing their efficacy in chemical reactions (Doran et al., 2012).
  • Chiral Ligand Development : New families of sulfinamide/sulfoxide derivatives have been synthesized for use as chiral ligands in Rhodium-catalyzed reactions, showcasing their importance in achieving high enantioselectivity in chemical transformations (Borrego et al., 2019).

2. Synthesis of Amine Derivatives

  • Versatile Intermediates : this compound derivatives are highlighted as versatile intermediates in the asymmetric synthesis of amines. They are essential in synthesizing a wide range of enantioenriched amines including alpha-branched and alpha, alpha-dibranched amines (Ellman et al., 2002).
  • Microwave-assisted Synthesis : Methods have been developed for the efficient synthesis of optically pure N-(tert-butylsulfinyl)imines, crucial for the preparation of a variety of sulfinyl aldimines and ketimines (Collados et al., 2012).

3. Chemical Transformations and Catalysis

  • Copper-catalyzed Reactions : this compound has been used in copper-catalyzed reactions for constructing vinyl sulfones, demonstrating its role in innovative chemical transformations (Liu et al., 2015).
  • Ligand Applications in Asymmetric Catalysis : The compound's derivatives have been used as ligands in palladium-catalyzed asymmetric allylic substitutions, indicating their versatility in catalytic processes (Ma et al., 2015).

4. N-Heterocycles Synthesis

  • Synthesis of Structurally Diverse N-Heterocycles : The use of this compound in asymmetric synthesis via sulfinimines provides access to diverse piperidines, pyrrolidines, and azetidines, crucial in the synthesis of natural products and therapeutically relevant compounds (Philip et al., 2020).

Safety and Hazards

N-methyl-tert-butylsulfinamide may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades . The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Mechanism of Action

Target of Action

N-methyl-tert-butylsulfinamide, also known as tert-butanesulfinamide, is primarily used in the synthesis of amines and their derivatives . Its primary targets are ketones and aldehydes, with which it condenses to form N-tert-butanesulfinyl aldimines and ketimines .

Mode of Action

The compound interacts with its targets (ketones and aldehydes) through a process known as condensation. This results in the formation of N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but are more reactive towards nucleophiles .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of amines. The compound acts as a chiral auxiliary, often as a chiral ammonia equivalent, in the asymmetric synthesis of amines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Result of Action

The result of this compound’s action is the formation of chiral amines. On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical reagents. For instance, its melting point is between 102 to 105 °C , indicating that it is stable under normal laboratory conditions but may decompose at higher temperatures.

properties

IUPAC Name

N,2-dimethylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-5(2,3)8(7)6-4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXUDOCAWHFOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299631
Record name N,2-Dimethyl-2-propanesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76699-24-6
Record name N,2-Dimethyl-2-propanesulfinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76699-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2-Dimethyl-2-propanesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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